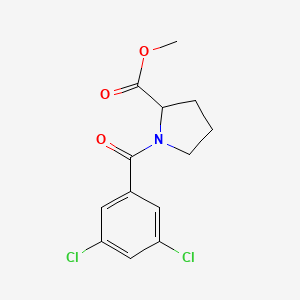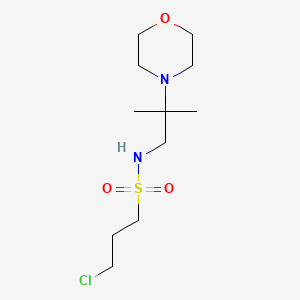
Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate, also known as MDBP, is a synthetic compound that has been used in scientific research for many years. MDBP is a pyrrolidine derivative that belongs to the class of psychoactive substances known as cathinones. Cathinones are a group of synthetic compounds that are structurally similar to amphetamines and have stimulant effects on the central nervous system.
作用機序
The mechanism of action of Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate is not fully understood, but it is thought to involve the release of dopamine and serotonin in the brain. Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate may also inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate has been shown to have a number of biochemical and physiological effects. Studies have shown that Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate can increase heart rate and blood pressure, as well as cause hyperthermia. Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate has also been shown to increase locomotor activity in animals.
実験室実験の利点と制限
One advantage of using Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate in lab experiments is that it is a synthetic compound that can be easily synthesized in the lab. This allows researchers to have a consistent and reliable source of the compound for their experiments. However, one limitation of using Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate in lab experiments is that its effects on the central nervous system are not fully understood, and more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are a number of future directions for research on Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate. One area of research could be to investigate its potential as a treatment for neurological disorders, such as Parkinson's disease. Another area of research could be to investigate its effects on the immune system, as some studies have suggested that cathinones may have immunomodulatory effects. Additionally, more research is needed to fully understand the potential side effects of Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate and its long-term effects on the central nervous system.
合成法
Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate can be synthesized using a variety of methods, including the reaction of 3,5-dichlorobenzoyl chloride with pyrrolidine, followed by esterification with methanol. Another method involves the reaction of 3,5-dichlorobenzoyl chloride with pyrrolidine, followed by the addition of sodium methoxide.
科学的研究の応用
Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate has stimulant effects similar to those of other cathinones, such as methcathinone and mephedrone. Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate has also been shown to have effects on the dopamine and serotonin systems in the brain.
特性
IUPAC Name |
methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3/c1-19-13(18)11-3-2-4-16(11)12(17)8-5-9(14)7-10(15)6-8/h5-7,11H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHSVJAESYTWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B7545247.png)
![1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea](/img/structure/B7545258.png)
![Propyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7545288.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7545295.png)
![2-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7545300.png)
![1-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7545304.png)

![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7545320.png)

![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)
![1-ethyl-N-[(1-methylbenzimidazol-2-yl)-phenylmethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7545341.png)